5-Ethoxythiophene-2-carbonyl chloride
Description
5-Ethoxythiophene-2-carbonyl chloride is a thiophene derivative with an ethoxy (–OCH₂CH₃) substituent at the 5-position and a reactive carbonyl chloride (–COCl) group at the 2-position. Its molecular formula is C₇H₇ClO₂S, and its molecular weight is approximately 190.5 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in acylations to introduce the thiophene moiety into pharmaceuticals, agrochemicals, or functional materials. The ethoxy group enhances solubility in polar solvents compared to non-polar substituents, while the electron-donating nature of the oxygen atom modulates the electrophilicity of the carbonyl chloride .
Properties
CAS No. |
135080-22-7 |
|---|---|
Molecular Formula |
C7H7ClO2S |
Molecular Weight |
190.65 g/mol |
IUPAC Name |
5-ethoxythiophene-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3 |
InChI Key |
FMHGHZPFTCXFPD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(S1)C(=O)Cl |
Canonical SMILES |
CCOC1=CC=C(S1)C(=O)Cl |
Synonyms |
2-Thiophenecarbonylchloride,5-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiophene Carbonyl Chlorides
Substituent Effects on Reactivity and Properties
Thiophene-2-carbonyl chloride derivatives vary significantly based on substituents at the 5-position. Key examples include:
Key Observations:
- Electrophilicity : The 5-Cl derivative exhibits the highest electrophilicity due to the electron-withdrawing effect of chlorine, accelerating nucleophilic acylations. In contrast, the ethoxy group (–OCH₂CH₃) donates electrons via resonance, slightly reducing carbonyl reactivity .
- Solubility: Ethoxy and methoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas methyl and chloro substituents favor non-polar media .
- Steric Effects : Ethoxy’s bulkiness may slow reactions requiring steric accessibility to the carbonyl group, compared to smaller substituents like –CH₃ or –Cl .
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